molecular formula C10H11Cl2NO B15318174 3-(2,4-Dichlorobenzyl)azetidin-3-ol

3-(2,4-Dichlorobenzyl)azetidin-3-ol

Cat. No.: B15318174
M. Wt: 232.10 g/mol
InChI Key: BDGPVFXSECQTQY-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorobenzyl)azetidin-3-ol is a chemical compound characterized by its unique structure, which includes a dichlorobenzyl group attached to an azetidin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dichlorobenzyl)azetidin-3-ol typically involves the reaction of 2,4-dichlorobenzyl chloride with azetidin-3-ol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the azetidine ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more advanced techniques, such as continuous flow chemistry, to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dichlorobenzyl)azetidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

3-(2,4-Dichlorobenzyl)azetidin-3-ol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2,4-Dichlorobenzyl)azetidin-3-ol exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

  • 2,4-Dichlorobenzyl alcohol

  • 3,4-Dichlorobenzyl alcohol

  • 2,4-Dichlorobenzyl chloride

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Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C10H11Cl2NO/c11-8-2-1-7(9(12)3-8)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2

InChI Key

BDGPVFXSECQTQY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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